4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one
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Overview
Description
4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters in the presence of a base, leading to the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imino group or the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In organic chemistry, 4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or antiviral properties. These properties make it a candidate for drug development and other biomedical applications.
Medicine
The compound and its derivatives could be explored for their potential therapeutic effects. For instance, they might act as enzyme inhibitors or interact with specific biological targets, leading to new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one exerts its effects would depend on its specific application. For example, if used as a drug, it might inhibit a particular enzyme or receptor, disrupting a biological pathway. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Another pyrimidine derivative with similar structural features.
Thymine: A naturally occurring pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in DNA and RNA.
Uniqueness
4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its imino group and methyl substitutions differentiate it from other pyrimidine derivatives, leading to unique chemical and biological properties.
Properties
CAS No. |
6749-87-7 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-imino-1,3-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-8-4-3-5(7)9(2)6(8)10/h3-4,7H,1-2H3 |
InChI Key |
SWCDFRWIRSWQJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N)N(C1=O)C |
Origin of Product |
United States |
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